1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine
Overview
Description
1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine is a chemical compound with the CAS number 508233-76-9 . It is one of the impurities of Vortioxetine, a 5-HT receptor inhibitor and a Serotonin transporter, which has been found to be an atypical antidepressant .
Molecular Structure Analysis
The molecular weight of this compound is 298.45 . Its IUPAC name is 1-(2-((2,6-dimethylphenyl)thio)phenyl)piperazine . The InChI code is 1S/C18H22N2S/c1-14-6-5-7-15(2)18(14)21-17-9-4-3-8-16(17)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.Scientific Research Applications
Biological Screening and Fingerprint Applications
- A study by Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), including sulfonamides and alkylated piperazine derivatives. These compounds displayed notable antibacterial, antifungal, and anthelmintic activities. Additionally, one compound demonstrated effective latent fingerprint detection on various surfaces, indicating its potential use in forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antidepressant Mechanism of Action
- Tritschler et al. (2014) explored the pharmacological effects of Vortioxetine, a compound structurally similar to 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine. Vortioxetine targets various serotonin receptors and the serotonin transporter, exhibiting antidepressant and anxiolytic effects and positively impacting cognitive symptoms in depression (Tritschler, Felice, Colle, Guilloux, Corruble, Gardier, & David, 2014).
Synthesis and Characterization of Organic Cation Hydrogensulfates
- Research by Arbi et al. (2017) involved synthesizing and characterizing hydrogensulfate salts of dimethylphenylpiperazine derivatives. The study provided insights into the crystal structures, thermal analysis, and spectroscopic properties of these compounds, contributing to the understanding of their physical and chemical characteristics (Arbi, Khedhiri, Wojtaś, Jeanneau, Lefebvre, & Nasr, 2017).
Lu AA21004: Multimodal Compound for Major Depressive Disorder
- Mørk et al. (2012) described the pharmacological profile of Lu AA21004, another compound structurally related to this compound. This compound was found to be a potent antagonist and agonist of various serotonin receptors, demonstrating antidepressant and anxiolytic effects in preclinical studies (Mørk, Pehrson, Brennum, Nielsen, Zhong, Lassen, Miller, Westrich, Boyle, Sánchez, Fischer, Liebenberg, Wegener, Bundgaard, Hogg, Bang-Andersen, & Stensbøl, 2012).
Metabolism of Novel Antidepressant Lu AA21004
- Hvenegaard et al. (2012) and Uldam et al. (2011) conducted studies on the metabolic pathways of Lu AA21004, focusing on its oxidative metabolism and identification of novel metabolites. These findings provide valuable insights into the drug's pharmacokinetics and potential therapeutic applications (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012); (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
Sodium Channel Blockers for Muscle Disorders
- Catalano et al. (2008) designed and synthesized conformationally restricted analogues of tocainide, including derivatives of dimethylphenylpiperazine. These compounds showed enhanced potency as voltage-gated skeletal muscle sodium channel blockers, indicating potential applications in treating myotonic disorders (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
Additional Research Applications
- Several other studies have explored various aspects of dimethylphenylpiperazine derivatives, including their synthesis, structural characterization, and potential pharmacological activities. These include research on anticancer activity, synthesis of specific derivatives, and evaluation of their antimicrobial and antiasthmatic properties (Wang, Chen, Pu, & Wang, 2004); (Wang, Liu, & Yan, 2006); (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003); (Xin, 2007); (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016); (Turov, 2020); (Quan, 2006); (Khedhiri, Mi, Rzaigui, & Nasr, 2016); (Hafeez, Zahoor, Rasul, Mansha, Noreen, Raza, Ali, Irfan, & El‐Hiti, 2022); (Ning-wei, 2006); (Wang, Gan, Zhou, & Yan, 2011); (Qin, Lin, Lin, Xue, & Ren, 2005); (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . It has high affinity for recombinant human 5-HT(1A), 5-HT(1B), 5-HT(3A), 5-HT(7), and noradrenergic β(1) receptors, and SERT .
Mode of Action
The compound interacts with its targets in a multimodal manner. It displays antagonistic properties at 5-HT(3A) and 5-HT(7) receptors, partial agonist properties at 5-HT(1B) receptors, agonistic properties at 5-HT(1A) receptors, and potent inhibition of SERT .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain. By interacting with various 5-HT receptors and inhibiting SERT, it modulates the levels of serotonin, a neurotransmitter that plays a key role in mood regulation .
Pharmacokinetics
In conscious rats, the compound significantly increased extracellular 5-ht levels in the brain after acute and 3 days of treatment .
Result of Action
The result of the compound’s action is an increase in extracellular 5-HT levels in the brain, which can have a mood-elevating effect . This makes the compound a potential candidate for the treatment of major depressive disorder .
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenyl)sulfanylphenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-6-5-7-15(2)18(14)21-17-9-4-3-8-16(17)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYCEIJJEIQWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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